![molecular formula C10H9FN4O B2663505 4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine CAS No. 1956354-83-8](/img/structure/B2663505.png)
4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine
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Description
“4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine” is a research chemical . It is a derivative of 2-aminopyrimidine .
Molecular Structure Analysis
The molecular structure of “4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine” consists of a pyrimidine ring attached to a fluorophenyl group via an oxygen atom . The pyrimidine ring has an amino group at the 2-position and the phenyl ring has an amino group at the 4-position .Scientific Research Applications
Drug Development and Optimization
“4-(4-Amino-2-fluorophenoxy)pyrimidin-2-amine” serves as a valuable scaffold for designing new drugs. Medicinal chemists can modify its structure to enhance druglikeness, pharmacokinetics, and ADME-Tox properties. Several FDA-approved drugs incorporate pyrimidine moieties, emphasizing their clinical relevance .
properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-5-6(12)1-2-8(7)16-9-3-4-14-10(13)15-9/h1-5H,12H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYPRFFXQDWKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=NC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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